Methyl 5-chlorothiazole-2-carboxylate

CAS No.: 98136-57-3

Cat. No.: VC2707682

Molecular Formula: C5H4ClNO2S

Molecular Weight: 177.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98136-57-3 |

|---|---|

| Molecular Formula | C5H4ClNO2S |

| Molecular Weight | 177.61 g/mol |

| IUPAC Name | methyl 5-chloro-1,3-thiazole-2-carboxylate |

| Standard InChI | InChI=1S/C5H4ClNO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3 |

| Standard InChI Key | MZXYOPTTWZUVGP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC=C(S1)Cl |

| Canonical SMILES | COC(=O)C1=NC=C(S1)Cl |

Introduction

Chemical Properties and Structure

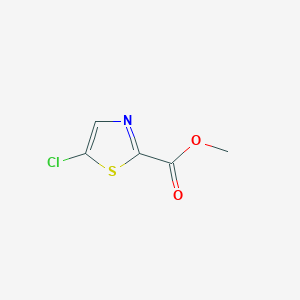

Methyl 5-chlorothiazole-2-carboxylate features a thiazole heterocyclic core with strategically positioned functional groups. The compound's structure includes a chlorine atom at position 5 of the thiazole ring and a methyl carboxylate group at position 2. This arrangement of functional groups contributes to its chemical reactivity and synthetic utility in various applications.

Basic Chemical Information

The fundamental chemical properties of Methyl 5-chlorothiazole-2-carboxylate are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 98136-57-3 |

| Molecular Formula | C5H4ClNO2S |

| Molecular Weight | 177.61 g/mol |

| IUPAC Name | methyl 5-chloro-1,3-thiazole-2-carboxylate |

| Standard InChI | InChI=1S/C5H4ClNO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3 |

| Standard InChIKey | MZXYOPTTWZUVGP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC=C(S1)Cl |

| PubChem Compound ID | 70700701 |

The chemical structure of this compound features the thiazole ring, which contains both sulfur and nitrogen atoms in a five-membered aromatic system. The presence of the chlorine substituent at position 5 and the methyl carboxylate group at position 2 provides distinctive reactivity patterns that make this compound valuable in organic synthesis.

Physical Properties

While the search results provide limited information on the physical properties of Methyl 5-chlorothiazole-2-carboxylate, based on its structure and molecular weight, it is likely to exist as a solid at room temperature. The compound contains polar functional groups (carboxylate) that would contribute to its solubility profile, making it potentially soluble in organic solvents such as ethyl acetate, dichloromethane, and methanol, with limited solubility in water.

Applications and Research Findings

Methyl 5-chlorothiazole-2-carboxylate demonstrates considerable versatility in various applications, particularly in the pharmaceutical and agrochemical sectors. The thiazole core is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound makes it valuable as a synthetic intermediate.

Pharmaceutical Applications

The compound serves as an important intermediate in pharmaceutical synthesis. Thiazole derivatives broadly have shown various biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific positioning of the chlorine atom and ester group in Methyl 5-chlorothiazole-2-carboxylate makes it particularly useful for creating complex drug molecules where specific substitution patterns are required.

Comparison with Related Compounds

It is important to distinguish Methyl 5-chlorothiazole-2-carboxylate from similar compounds, particularly its isomer Methyl 2-chlorothiazole-5-carboxylate (CAS: 72605-86-8), which has a different substitution pattern.

Structural Differences

The key structural difference between these compounds lies in the positioning of the chlorine and carboxylate groups on the thiazole ring:

-

Methyl 5-chlorothiazole-2-carboxylate: Chlorine at position 5, carboxylate at position 2

-

Methyl 2-chlorothiazole-5-carboxylate: Chlorine at position 2, carboxylate at position 5

These differences in substitution patterns can significantly affect the reactivity, physical properties, and potential applications of these compounds in synthesis.

Reactivity Differences

The different positions of functional groups on the thiazole ring likely lead to distinct reactivity patterns. The reactivity of the chlorine substituent would be influenced by its position relative to the ring heteroatoms, affecting nucleophilic substitution reactions that are commonly employed in the synthesis of pharmaceuticals and agrochemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume